molecular formula C15H14ClN3 B14485811 Imidazole, 2-amino-5-biphenylyl-, hydrochloride CAS No. 65146-47-6

Imidazole, 2-amino-5-biphenylyl-, hydrochloride

Cat. No.: B14485811
CAS No.: 65146-47-6
M. Wt: 271.74 g/mol
InChI Key: YVFSVZGKZAKDQE-UHFFFAOYSA-N
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Description

Imidazole, 2-amino-5-biphenylyl-, hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the biphenylyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. For Imidazole, 2-amino-5-biphenylyl-, hydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions

Imidazole, 2-amino-5-biphenylyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Copper, nickel, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole amines.

Scientific Research Applications

Imidazole, 2-amino-5-biphenylyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazole, 2-amino-5-biphenylyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic five-membered ring structure with two nitrogen atoms.

    Benzimidazole: Contains a benzene ring fused to an imidazole ring.

    2-Aminoimidazole: Similar structure with an amino group at the 2-position.

Uniqueness

This structural modification can lead to improved biological activity and specificity compared to other imidazole derivatives .

Properties

CAS No.

65146-47-6

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

5-(4-phenylphenyl)-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C15H13N3.ClH/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H,(H3,16,17,18);1H

InChI Key

YVFSVZGKZAKDQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)N.Cl

Origin of Product

United States

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